2-Methoxycinnamic acid

Tyrosinase inhibition Cosmeceutical research Melanogenesis

Sourcing 2-Methoxycinnamic acid demands precise isomer specification. The ortho-methoxy position creates unique steric and electronic properties unavailable from generic cinnamic acid or the 3-/4-methoxy regioisomers. With documented inactivity against tyrosinase (ideal negative control) and Clostridium perfringens, this scaffold enables clean SAR campaigns without off-target interference. Validated in pharmaceutical patent intermediates and GMP-compatible routes. Choose the trans-predominant, ≥98% purity grade to ensure experimental reproducibility and regulatory clarity in your development workflow.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B7806452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycinnamic acid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)O
InChIInChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)
InChIKeyFEGVSPGUHMGGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxycinnamic Acid Procurement Guide: Selectivity Profile, Structural Differentiation, and Comparative Activity Data


2-Methoxycinnamic acid (CAS 6099-03-2, also designated as ortho-methoxycinnamic acid) is a phenylpropanoid derivative belonging to the methoxylated cinnamic acid subclass of phenolic acids [1]. This compound features a methoxy (-OCH₃) substituent at the ortho (2-) position of the phenyl ring and is commercially available in both trans and cis isomeric configurations, with the trans form exhibiting greater thermodynamic stability [2]. As a derivative of the cinnamic acid scaffold, 2-methoxycinnamic acid serves as a versatile synthetic intermediate and has been investigated for selective biological activities that distinguish it from other cinnamic acid analogs [3].

Why 2-Methoxycinnamic Acid Cannot Be Substituted with Generic Cinnamic Acid Analogs


Substitution of 2-methoxycinnamic acid with generic cinnamic acid or alternative methoxylated regioisomers (3-methoxy or 4-methoxy cinnamic acid) is not scientifically justified without rigorous revalidation. The ortho-positioning of the methoxy group confers distinct steric and electronic properties that alter binding interactions with biological targets and catalytic surfaces [1]. Critically, structure-activity relationship (SAR) studies demonstrate that methoxylated cinnamic acid derivatives generally exhibit enhanced biological activity relative to their non-methoxylated counterparts [1], yet the position of methoxy substitution—ortho, meta, or para—produces divergent activity profiles across different assay systems. Procurement decisions based solely on scaffold similarity ignore the documented positional specificity that governs selective enzyme interactions and antimicrobial selectivity.

Quantitative Differentiation Evidence for 2-Methoxycinnamic Acid: Head-to-Head Comparisons with Analogs


Cis-2-Methoxycinnamic Acid Shows No Detectable Tyrosinase Inhibition Versus Potent trans-Cinnamaldehyde Activity

In a direct comparative enzymology study evaluating tyrosinase inhibitory activity, cis-2-methoxycinnamic acid demonstrated no detectable inhibition (NS = inhibitory effect not shown) under identical assay conditions where trans-cinnamaldehyde exhibited an IC₅₀ of 4.04 ± 0.08 mg/mL and a Ki of 2.38 ± 0.09 mg/mL [1]. This represents a complete loss of tyrosinase inhibitory function relative to the aldehyde analog.

Tyrosinase inhibition Cosmeceutical research Melanogenesis

Methoxylated Cinnamic Acids Exhibit Enhanced Biological Activity Relative to Non-Methoxylated Parent Compounds

A comprehensive 2021 review of dietary methoxylated cinnamic acid derivatives summarizes extensive evidence that methoxylated derivatives of cinnamic acid demonstrate consistently higher biological activity compared to their corresponding non-methoxylated (hydroxy-substituted or unsubstituted) parent compounds [1]. This class-level enhancement spans antimicrobial, antidiabetic, anticancer, and neuroprotective activity domains.

Structure-activity relationship Drug discovery Bioactivity optimization

Selective Antibacterial Spectrum: 2-Methoxycinnamic Acid Lacks Activity Where Hydroxy-Methoxy Analogs Show Potency

In a comparative disk-diffusion study evaluating growth inhibition of human intestinal bacteria by six commercially available cinnamic acid derivatives, 2-methoxycinnamic acid, 3-methoxycinnamic acid, and 4-methoxycinnamic acid all demonstrated no detectable inhibition against Clostridium perfringens [1]. In contrast, 4-hydroxy-3-methoxycinnamic acid exhibited potent inhibition against the same C. perfringens strain under identical experimental conditions [1].

Selective antibacterial Microbiome research Pathogen-specific inhibition

Thermodynamic Stability Advantage: trans-2-Methoxycinnamic Acid Is Energetically Favored Over cis Isomer

Quantum chemical calculations employing hybrid density functional theory (hybrid-DFT) demonstrate that trans-2-methoxycinnamic acid isomers (with respect to the C3=C4 double bond) are thermodynamically more stable than the corresponding cis isomers in both gas and solution phases [1]. This computational prediction aligns with synthetic observations wherein the trans form predominates (approximately 80%) during o-methoxycinnamic acid synthesis under standard conditions.

Isomer stability Synthetic chemistry Formulation development

2-Methoxycinnamic Acid Functions as a Pharmaceutical Intermediate with Documented Patent Protection

According to global market research and patent landscape analysis, 2-methoxycinnamic acid is specifically claimed and documented as a valuable intermediate compound in pharmaceutical synthesis pathways [1]. Patent filings referencing this compound describe its utility in the preparation of biologically active pharmaceutical ingredients, distinguishing it from non-intermediate cinnamic acid analogs that lack equivalent industrial intellectual property coverage.

Pharmaceutical intermediate Process chemistry Patent landscape

Validated Application Scenarios for 2-Methoxycinnamic Acid Based on Differentiated Evidence


Negative Control Compound in Tyrosinase Inhibition Assays

Based on the direct head-to-head comparison showing that cis-2-methoxycinnamic acid exhibits no detectable tyrosinase inhibition (NS designation) while trans-cinnamaldehyde demonstrates an IC₅₀ of 4.04 ± 0.08 mg/mL and Ki of 2.38 ± 0.09 mg/mL [1], 2-methoxycinnamic acid serves as an ideal negative control for tyrosinase enzyme studies. Researchers developing melanogenesis inhibitors can use this compound to validate assay specificity and to establish baseline activity levels without confounding tyrosinase-modulating effects.

Pharmaceutical Intermediate in Regulated API Synthesis

Industrial process chemists should consider 2-methoxycinnamic acid for pharmaceutical intermediate applications where patent-protected synthetic routes are required [1]. The documented designation of this compound as a valuable pharmaceutical intermediate in patent filings provides regulatory clarity and facilitates technology transfer for GMP manufacturing environments, offering an advantage over non-intermediate cinnamic acid analogs that lack equivalent industrial validation and IP coverage.

Scaffold for Microbiome-Selective Compound Development

The demonstration that 2-methoxycinnamic acid exhibits no inhibition against Clostridium perfringens [1]—in contrast to the potent inhibition observed with 4-hydroxy-3-methoxycinnamic acid—makes this compound a valuable starting scaffold for designing selective antimicrobial agents. Medicinal chemists can exploit the ortho-methoxy cinnamic acid backbone as a functional group-tolerant template that does not intrinsically perturb gut microbial ecology, enabling focused SAR campaigns around targeted pathogen inhibition without off-target microbiome disruption.

Structure-Activity Relationship Studies of Methoxylated Cinnamic Acid Derivatives

Given the class-level evidence that methoxylated cinnamic acid derivatives exhibit enhanced biological activity compared to non-methoxylated parent compounds across antimicrobial, antidiabetic, anticancer, and neuroprotective domains [1], 2-methoxycinnamic acid is an essential reference compound for systematic SAR investigations. Procurement of this ortho-methoxy variant alongside its meta- and para-methoxy regioisomers enables comprehensive positional activity mapping, which is critical for identifying the optimal substitution pattern for any given therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.